molecular formula C15H16O4 B8603266 8-(1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 114046-96-7

8-(1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No. B8603266
Key on ui cas rn: 114046-96-7
M. Wt: 260.28 g/mol
InChI Key: FWNNPWKECFQNJY-UHFFFAOYSA-N
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Patent
US05595993

Procedure details

A solution of 8-(1,3-benzodioxol-5-yl)-1,4dioxaspiro[4.5]decan-8-ol in toluene was reacted as described in example 2 to give the product (73%, mp: 75°-76° C.). Calc'd for C15H16O4 : C, 69.22%; H, 6.20%. Found: C, 69.19%; H, 6.14%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3(O)[CH2:19][CH2:18][C:13]4([O:17][CH2:16][CH2:15][O:14]4)[CH2:12][CH2:11]3)=[CH:9][C:4]=2[O:3][CH2:2]1>C1(C)C=CC=CC=1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[CH2:19][CH2:18][C:13]4([O:14][CH2:15][CH2:16][O:17]4)[CH2:12][CH:11]=3)=[CH:9][C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C2(CCC1(OCCO1)CC2)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2=CCC1(OCCO1)CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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